6-Guanidinohexanoic acid
Overview
Description
6-Guanidinohexanoic acid: is a member of the class of guanidines that consists of hexanoic acid substituted by a guanidino group at position 6 The compound has the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . It is a derivative of hexanoic acid, featuring a guanidino group, which is known for its strong basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Guanidinohexanoic acid typically involves the reaction of hexanoic acid with guanidine. The process can be carried out under various conditions, but a common method involves the use of a strong base to deprotonate the carboxylic acid group, followed by the addition of guanidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidino group to an amino group.
Substitution: The guanidino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted guanidinohexanoic acids depending on the reagent used.
Scientific Research Applications
Chemistry: 6-Guanidinohexanoic acid is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its role in metabolic pathways. It has been identified as a natural product in the parasite Trypanosoma brucei, which causes African sleeping sickness.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to other bioactive molecules like creatine and arginine suggests it may have biological activities worth exploring.
Industry: this compound is used in the production of various chemical products. Its strong basic properties make it useful in industrial processes that require pH adjustment or as a catalyst .
Mechanism of Action
The mechanism of action of 6-Guanidinohexanoic acid involves its interaction with biological molecules through its guanidino group. This group can form strong hydrogen bonds and ionic interactions with various targets, influencing their function. In the case of Trypanosoma brucei, the compound may play a role in the parasite’s metabolic pathways, although the exact mechanism remains to be elucidated.
Comparison with Similar Compounds
Creatine: A compound with a guanidino group, involved in energy metabolism.
Arginine: An amino acid with a guanidino group, important in protein synthesis and nitric oxide production.
Guanidine: A simple guanidino compound used in various chemical and biological applications.
Uniqueness: 6-Guanidinohexanoic acid is unique due to its specific structure, featuring a six-carbon chain with a terminal guanidino group. This structure imparts distinct chemical properties, making it useful in specific synthetic and biological applications .
Properties
IUPAC Name |
6-(diaminomethylideneamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYIDKTTPXCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216755 | |
Record name | epsilon-Guanidinocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-35-4 | |
Record name | 6-[(Aminoiminomethyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6659-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epsilon-Guanidinocaproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-Guanidinocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-guanidinohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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